molecular formula C9H8F3NO2 B3094588 2,4,5-Trifluoro-DL-Phenylalanine CAS No. 1260002-73-0

2,4,5-Trifluoro-DL-Phenylalanine

Cat. No.: B3094588
CAS No.: 1260002-73-0
M. Wt: 219.16 g/mol
InChI Key: SWJFYJHCOWRRLR-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-DL-Phenylalanine: is a fluorinated derivative of phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of three fluorine atoms attached to the phenyl ring at positions 2, 4, and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-DL-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the electrophilic fluorination of phenylalanine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-DL-Phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oximes, while reduction of the carboxyl group may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trifluoro-DL-Phenylalanine
  • 2,4,6-Trifluoro-DL-Phenylalanine
  • 3,4,5-Trifluoro-DL-Phenylalanine

Uniqueness

2,4,5-Trifluoro-DL-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can lead to distinct chemical and biological properties compared to other fluorinated phenylalanines. The specific arrangement of fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

2-amino-3-(2,4,5-trifluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJFYJHCOWRRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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